8-Bromo-2-methoxyquinoline
Overview
Description
8-Bromo-2-methoxyquinoline is a chemical compound with the molecular weight of 238.08 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 8-Bromo-2-methoxyquinoline is characterized by the presence of a quinoline ring substituted at the 8th position with a bromine atom and at the 2nd position with a methoxy group . The InChI code for this compound is 1S/C10H8BrNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 .
Physical And Chemical Properties Analysis
8-Bromo-2-methoxyquinoline is a powder at room temperature . It has a melting point of 87-89°C .
Scientific Research Applications
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Bromination of 8-substituted quinolines
- Field : Organic Chemistry
- Application : This research focused on the bromination of a series of 8-substituted quinolines .
- Method : The bromination of 1 equivalent of 8-methoxyquinoline with 2 and 3 equivalents of NBS in 93% sulfuric acid .
- Results : The bromination of 8-methoxyquinoline furnished 5-bromo-8-methoxyquinoline as a sole product .
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Synthesis of biologically and pharmaceutically active quinoline
- Field : Medicinal Chemistry
- Application : Quinoline and its derivatives are considered targets for the development of synthetic strategies and evaluation of biological activities .
- Method : Various synthesis protocols have been reported for the construction of quinoline scaffold .
- Results : Quinoline and its derivatives have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .
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Synthesis of Novel Phthalonitriles
- Field : Organic Chemistry
- Application : This research focused on the synthesis of novel phthalonitriles .
- Method : Novel phthalonitriles, 4-(quinolin-8-yloxy)phthalonitrile (6) and 4-chloro-5-(quinolin-8-yloxy)phthalonitrile (8) of 8-hydroxyquinoline (2a) were synthesized and converted into their respective bromo derivatives .
- Results : The bromination of 8-hydroxyquinoline (2a) resulted in the formation of 4-(5-bromoquinolin-8-yloxy)phthalonitrile (7) and 4-((5-bromoquinolin-8-yl)oxy)-5-chlorophthalonitrile (9) .
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Commercial Availability
- Field : Industrial Chemistry
- Application : 8-Bromo-2-methoxyquinoline is commercially available and can be used in various chemical reactions .
- Method : The compound is typically stored at room temperature and is available in powder form .
- Results : The compound is used in various chemical reactions, but specific applications are not listed .
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Green and Clean Syntheses
- Field : Organic Chemistry
- Application : This research focused on the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .
- Method : The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Results : The research resulted in the development of greener and more sustainable chemical processes .
-
Selective Bromination of Organic Molecules
- Field : Organic Chemistry
- Application : This research focused on the selective bromination of organic molecules, especially aromatics .
- Method : The bromination of a series of 8-substituted quinolines was reinvestigated and specified for optimum yields and isolation conditions .
- Results : The bromination of 8-hydroxyquinoline (2a) and 8-aminoquinoline (2c) gave a mixture of mono and dibromo derivatives .
Safety And Hazards
properties
IUPAC Name |
8-bromo-2-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNJXLVFMHQRIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2Br)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566398 | |
Record name | 8-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-methoxyquinoline | |
CAS RN |
146564-18-3 | |
Record name | 8-Bromo-2-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00566398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-2-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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